molecular formula C60H88N12O10 B050773 Phe-gramicidin S CAS No. 112209-92-4

Phe-gramicidin S

Cat. No. B050773
M. Wt: 1137.4 g/mol
InChI Key: AARKFFQQFCIDAL-NCOOAAOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-gramicidin S is a cyclic lipopeptide antibiotic that is produced by Bacillus subtilis. It is a potent antibiotic that has been shown to have activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Phe-gramicidin S has gained attention in recent years due to its potential as a therapeutic agent in the treatment of bacterial infections.

Mechanism Of Action

Phe-gramicidin S exerts its antimicrobial activity by disrupting the bacterial cell membrane. The peptide binds to the membrane, causing the formation of pores that allow the leakage of cellular contents and ultimately leading to bacterial death. The fatty acid tail of Phe-gramicidin S is important for its activity, as it allows the peptide to anchor to the membrane and facilitate pore formation.

Biochemical And Physiological Effects

In addition to its antimicrobial activity, Phe-gramicidin S has been shown to have other biochemical and physiological effects. Studies have shown that Phe-gramicidin S can induce the production of reactive oxygen species (ROS) in bacteria, leading to oxidative stress and ultimately bacterial death. Additionally, Phe-gramicidin S has been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells.

Advantages And Limitations For Lab Experiments

Phe-gramicidin S has several advantages as a tool for laboratory experiments. Its potent antimicrobial activity allows for the selective targeting of bacteria, making it useful for studying bacterial physiology and metabolism. Additionally, Phe-gramicidin S has a low propensity for resistance development, making it a valuable alternative to traditional antibiotics. However, Phe-gramicidin S also has limitations, including its potential toxicity to eukaryotic cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving Phe-gramicidin S. One area of interest is the development of Phe-gramicidin S derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, research is needed to further elucidate the mechanism of action of Phe-gramicidin S and its immunomodulatory effects. Finally, studies are needed to explore the potential of Phe-gramicidin S as a therapeutic agent in the treatment of bacterial infections.

Synthesis Methods

The synthesis of Phe-gramicidin S involves the isolation of the peptide from Bacillus subtilis cultures, followed by purification and characterization. The peptide is synthesized in a nonribosomal manner, with the peptide synthetase complex responsible for the assembly of the peptide chain and the incorporation of the fatty acid tail. The synthesis of Phe-gramicidin S involves several enzymatic steps, including the activation and loading of amino acids onto carrier proteins, the condensation of amino acids, and the modification of the peptide chain with the fatty acid tail.

Scientific Research Applications

Phe-gramicidin S has been the subject of numerous scientific studies due to its potent antimicrobial activity. Research has shown that Phe-gramicidin S is effective against a wide range of Gram-positive bacteria, including Phe-gramicidin S, making it a potential therapeutic agent in the treatment of bacterial infections. Additionally, studies have shown that Phe-gramicidin S has a low propensity for resistance development, making it an attractive alternative to traditional antibiotics.

properties

CAS RN

112209-92-4

Product Name

Phe-gramicidin S

Molecular Formula

C60H88N12O10

Molecular Weight

1137.4 g/mol

IUPAC Name

(3E,21E)-9,27-bis(3-aminopropyl)-3,21-dibenzylidene-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone

InChI

InChI=1S/C60H88N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,33-38,41-44,47-50H,15-18,23-32,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/b45-33+,46-34+

InChI Key

AARKFFQQFCIDAL-NCOOAAOESA-N

Isomeric SMILES

CC(CC1NC(=O)C(NC(=O)C(NC(=O)C2N(C(=O)/C(=C\C3=CC=CC=C3)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4N(C(=O)/C(=C\C5=CC=CC=C5)/NC1=O)CCC4)C(C)C)CCCN)CC(C)C)CCC2)C(C)C)CCCN)C

SMILES

CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C

Canonical SMILES

CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C

synonyms

(4,4'-dehydrophenylalanine)gramicidin S
Phe-gramicidin S

Origin of Product

United States

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